1,2,2-Triphenylethanol
Description
Significance of Arylethanol Scaffolds in Advanced Synthesis
Arylethanol scaffolds are crucial building blocks in medicinal chemistry and advanced synthesis. rsc.orgnih.gov These structures, characterized by an ethanol (B145695) backbone with one or more aryl (aromatic) groups, are present in a wide array of biologically active molecules. The spatial arrangement and electronic properties of the aryl groups can be fine-tuned to interact with specific biological targets, making them valuable in drug discovery. rsc.orgsmolecule.com The oxa-Pictet–Spengler reaction, which utilizes β-arylethanols to create isochroman (B46142) scaffolds, is a key synthetic method in this area. thieme-connect.de Furthermore, arylethanol derivatives are being explored for their potential as mitochondriotropic agents in cancer therapy, highlighting their importance in developing new therapeutic strategies. researchgate.netdntb.gov.ua
Overview of Research Trajectories for 1,2,2-Triphenylethanol
Research concerning this compound has primarily focused on its synthesis and its utility as a precursor or catalyst in various organic reactions. Key areas of investigation include its preparation via Grignard and Reformatsky reactions, and its application in stereoselective synthesis and as a ligand in catalysis.
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods in organic chemistry, with the Grignard and Reformatsky reactions being prominent examples.
Grignard Reaction:
The Grignard reaction is a powerful tool for forming carbon-carbon bonds. mnstate.educerritos.edumnstate.edu In the context of this compound synthesis, it has been demonstrated that the reaction of ethyl chloroacetate (B1199739) with three equivalents of phenylmagnesium bromide yields this compound. jst.go.jp This multi-step process involves the initial formation of a Grignard reagent, which then acts as a potent nucleophile. mnstate.edumnstate.edu
Step 1: Formation of Phenylmagnesium Bromide C6H5Br + Mg -> C6H5MgBr
Step 2: Reaction with Ethyl Chloroacetate ClCH2COOC2H5 + 3 C6H5MgBr -> (C6H5)2CH-C(OH)(C6H5)2 (followed by acidic workup)
It is important to note that the stoichiometry is crucial; using only two equivalents of the Grignard reagent leads to the formation of the corresponding desoxybenzoin. jst.go.jp
Reformatsky Reaction:
The Reformatsky reaction provides an alternative route to β-hydroxy esters and related compounds. iitk.ac.inbyjus.comwikipedia.org It typically involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal. iitk.ac.inbyjus.com While less commonly cited for the direct synthesis of this compound itself, a novel Reformatsky reaction protocol has been explored in the context of synthesizing related chiral auxiliaries. unit.nounit.no The reaction proceeds through the formation of an organozinc intermediate, which is less reactive than a Grignard reagent, offering different selectivity. wikipedia.org
Applications in Organic Synthesis
The structural features of this compound and its derivatives make them valuable in various synthetic applications, particularly in the realm of asymmetric synthesis and catalysis.
Chiral Auxiliaries and Ligands:
Enantiomerically pure derivatives of this compound, such as (S)-2-amino-1,2,2-triphenylethanol, have been developed as effective chiral ligands. acs.org The synthesis of this amino alcohol was achieved through the regioselective ring-opening of (S)-triphenylethylene oxide. acs.org These chiral amino alcohols can be further modified, for instance, by N-alkylation to create a family of ligands. acs.org
Derivatives like 2-piperidino-1,1,2-triphenylethanol have shown exceptional efficacy as catalysts in the enantioselective arylation of aldehydes. ursa.catnih.govacs.org In these reactions, the ligand, in combination with organozinc reagents, can achieve high enantiomeric excesses. ursa.catnih.gov The steric bulk of the triphenylmethyl group plays a significant role in directing the stereochemical outcome of these reactions.
Mechanistic Studies:
The dehydroxylation of this compound using Raney nickel has been a subject of mechanistic investigation. acs.org Studies using carbon-14 (B1195169) labeled this compound have shown that the dehydroxylation to 1,1,2-triphenylethane (B72366) proceeds without any rearrangement of the phenyl groups. acs.org This provides valuable insight into the mechanism of Raney nickel-catalyzed reactions.
Physicochemical Properties of this compound
Below is a table summarizing some of the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O | nih.gov |
| Molar Mass | 274.363 g/mol | wikipedia.org |
| CAS Number | 2294-93-1 | nih.govchemicalbook.com |
| Appearance | Solid | sigmaaldrich.com |
| Melting Point | 159-163 °C (for (R)-(-)-2-Piperidino-1,1,2-triphenylethanol) | sigmaaldrich.com |
Spectroscopic Data
Spectroscopic data is essential for the characterization of this compound.
Mass Spectrometry: The mass spectrum of the related 1,1,2-triphenylethanol (B7769887) shows characteristic fragmentation patterns that can be used for its identification. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not detailed in the provided search results, it would be a primary method for its structural elucidation.
Infrared (IR) Spectroscopy: The IR spectrum of triphenylmethanol, a related compound, provides information about its functional groups. nist.gov For this compound, one would expect to see characteristic absorptions for the hydroxyl (O-H) group and the aromatic (C-H and C=C) bonds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4428-13-1 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1,2,2-triphenylethanol |
InChI |
InChI=1S/C20H18O/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19-21H |
InChI Key |
VNQNLCDOGBOKPL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)O |
Other CAS No. |
2294-93-1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,2,2 Triphenylethanol and Its Derivatives
Classical and Evolving Synthetic Pathways
Grignard Reagent-Mediated Transformations
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a primary method for synthesizing tertiary alcohols like 1,2,2-triphenylethanol. mnstate.educerritos.edu This method typically involves the reaction of an appropriate Grignard reagent with a ketone or an ester. amherst.edumercer.edu
A common route to triphenylmethanol, a close analog, involves the reaction of phenylmagnesium bromide (PhMgBr) with an ester, such as methyl benzoate. mercer.edu In this two-step process, the first equivalent of the Grignard reagent adds to the ester's carbonyl group to form a tetrahedral intermediate. This intermediate then collapses, eliminating a methoxide (B1231860) leaving group to generate benzophenone. amherst.edu The newly formed ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent. mercer.edu A final acidic workup protonates the resulting alkoxide to yield the tertiary alcohol. mnstate.eduamherst.edu
The preparation of the Grignard reagent itself, phenylmagnesium bromide, is achieved by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.educerritos.edu It is crucial to maintain strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. mnstate.eduamherst.edu The presence of water will quench the reagent, and any unreacted magnesium can react exothermically with the acid during workup. mnstate.edu To mitigate this, ice is often added during the hydrolysis step to absorb the heat generated. mnstate.edu
A notable side product in Grignard reagent formation is biphenyl, which arises from the coupling of two phenyl radicals. mnstate.edu Slow addition of bromobenzene during the reagent preparation can minimize this side reaction. mercer.edu
A variation of this approach for synthesizing derivatives of this compound involves the addition of a Grignard reagent to an α-amino aldehyde. For instance, (S)-2-amino-1,1,2-triphenylethanol can be synthesized via the addition of phenylmagnesium bromide to an aldehyde precursor.
Reduction-Based Approaches
Reduction of a corresponding ketone precursor is another fundamental strategy for the synthesis of this compound and its derivatives. This approach is particularly valuable for accessing specific stereoisomers when combined with asymmetric reduction techniques.
For the synthesis of amino-substituted derivatives like (S)-(-)-2-amino-1,1,2-triphenylethanol, the precursor ketone, (S)-(-)-2-amino-1,1,2-triphenylethanone, is reduced. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) under controlled conditions. The choice of reducing agent and reaction conditions can influence the yield and purity of the final alcohol.
In some cases, the ketone precursor itself is synthesized through methods like Friedel-Crafts acylation. For example, triphenylmethane (B1682552) can undergo Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid like aluminum chloride (AlCl₃) to produce the ketone intermediate.
Furthermore, reduction methods can be applied to other functional groups to indirectly arrive at the desired alcohol. For instance, the reduction of an azide (B81097) group can lead to an amino alcohol. (S)-2-azido-1,2,2-triphenylethanol can be reduced via catalytic hydrogenation to yield (S)-2-amino-1,2,2-triphenylethanol. acs.org
Asymmetric Synthesis of Chiral this compound Analogues
The demand for enantiomerically pure compounds in pharmaceutical and fine chemical synthesis has driven the development of asymmetric methods to produce chiral this compound analogs. These methods aim to control the stereochemistry of the newly formed chiral center.
Chiral Auxiliary-Driven Approaches (e.g., (R)-(+)-2-acetoxy-1,2,2-triphenylethanol as a chiral auxiliary)
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.
(R)-(+)-2-acetoxy-1,1,2-triphenylethanol, also known as Braun's reagent, is a notable chiral auxiliary used in asymmetric synthesis. unit.nobiotechjournal.in The enolate derived from this auxiliary can participate in highly stereoselective aldol (B89426) reactions with aldehydes. researchgate.net The bulky triphenylmethyl group of the auxiliary effectively shields one face of the enolate, forcing the incoming electrophile (the aldehyde) to approach from the less hindered side, thus inducing high diastereoselectivity. biotechjournal.in
For example, the diastereoselective aldol reaction of an aldehyde with the enolate of (R)-2-acetoxy-1,1,2-triphenylethanol has been successfully employed in the synthesis of complex natural products. nih.gov After the aldol addition, the chiral auxiliary can be removed by methanolysis to furnish the desired β-hydroxy ester with high enantiomeric purity. nih.gov While effective in many propionate-type aldol reactions, its success in acetate-type aldol reactions has been more limited. biotechjournal.in
| Chiral Auxiliary | Application | Outcome |
| (R)-(+)-2-acetoxy-1,1,2-triphenylethanol | Diastereoselective aldol reactions | High diastereoselectivity in the formation of β-hydroxy esters. researchgate.netnih.gov |
Dynamic Resolution Strategies
Dynamic resolution is a powerful technique for converting a racemic mixture entirely into a single, desired enantiomer. This is achieved by combining a resolution process with in situ racemization of the unwanted enantiomer.
Dynamic kinetic resolution (DKR) has been applied to the synthesis of chiral amino alcohols. In one approach, lipases such as Candida antarctica lipase (B570770) B (CAL-B) are used for the enzymatic acylation of a racemic mixture of 2-amino-1,1,2-triphenylethanol. The enzyme selectively acylates one enantiomer, leaving the other unreacted. A racemization catalyst, such as Shvo's catalyst, is simultaneously employed to continuously interconvert the unreacted enantiomer back into the racemic mixture, allowing for a theoretical yield of 100% of the desired enantiomerically pure product.
Another strategy involves a dynamic resolution mediated by a chiral auxiliary during a nucleophilic substitution reaction of α-bromo esters. thieme-connect.com This method has been used for the asymmetric synthesis of N,N-dialkyl-2-amino-1,1,2-triphenylethanols. thieme-connect.com
Dynamic resolution can also be achieved through concurrent crystallization and in situ racemization. researchgate.net This has been demonstrated in the synthesis of a key intermediate where the desired enantiomer crystallizes out of solution while the remaining enantiomer in solution is racemized, eventually leading to a high yield of the enantiomerically pure crystalline product. researchgate.net
| Dynamic Resolution Method | Application | Key Features |
| Lipase-Mediated Dynamic Kinetic Resolution | Resolution of racemic 2-amino-1,1,2-triphenylethanol | Combines enzymatic acylation with in situ racemization using a ruthenium catalyst. |
| Chiral Auxiliary-Mediated Dynamic Resolution | Asymmetric synthesis of N,N-dialkyl-2-amino-1,1,2-triphenylethanols | Utilizes a chiral auxiliary in a nucleophilic substitution of α-bromo esters. thieme-connect.com |
| Crystallization-Induced Dynamic Resolution | Resolution of a key synthetic intermediate | Involves concurrent crystallization of the desired enantiomer and in situ racemization of the other. researchgate.net |
Nucleophilic Substitution Routes to Amino Derivatives
Nucleophilic substitution reactions provide a direct pathway to introduce amino functionalities into the this compound scaffold. These reactions typically involve the displacement of a leaving group by an amine nucleophile.
A general method for the synthesis of 2-dialkylamino-1,1,2-triphenylethanol involves the ring-opening of (S)-triphenyloxirane with an amine. researchgate.net This epoxide ring-opening reaction is a type of nucleophilic substitution where the amine attacks one of the epoxide carbons, leading to the formation of the corresponding amino alcohol.
Furthermore, (S)-2-amino-1,2,2-triphenylethanol can be N,N-dialkylated with various alkyl halides, such as 1,4-dibromobutane (B41627) or methyl iodide, to afford the corresponding (S)-2-dialkylamino-1,2,2-triphenylethanols. acs.org These derivatives have shown enhanced performance as ligands in asymmetric catalysis, achieving high enantioselectivities in reactions like the diethylzinc (B1219324) addition to aldehydes. acs.org The structural modifications through N-alkylation allow for fine-tuning of the steric and electronic properties of the ligand, leading to improved catalytic activity.
| Precursor | Reagent | Product |
| (S)-triphenyloxirane | Amine | 2-Dialkylamino-1,1,2-triphenylethanol researchgate.net |
| (S)-2-amino-1,2,2-triphenylethanol | 1,4-dibromobutane | (S)-1,2,2-triphenyl-2-(1-pyrrolidinyl)ethanol acs.org |
| (S)-2-amino-1,2,2-triphenylethanol | Methyl iodide | (S)-2-(dimethylamino)-1,2,2-triphenylethanol acs.org |
Reaction Mechanisms and Mechanistic Investigations Involving 1,2,2 Triphenylethanol
Carbocationic Rearrangements in the 1,2,2-Triphenylethyl System
The 1,2,2-triphenylethyl cation, generated from 1,2,2-triphenylethanol or its derivatives under acidic conditions, is a key intermediate that undergoes complex rearrangements. These rearrangements have been extensively studied to understand the behavior of carbocations and the factors influencing their stability and reaction pathways.
Wagner-Meerwein rearrangements are a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent positively charged carbon. wikipedia.orglscollege.ac.in In the context of the 1,2,2-triphenylethyl system, the generation of a carbocation at the C-1 position (bearing the hydroxyl group in the parent alcohol) can be followed by a 1,2-shift of a phenyl group from the C-2 position. This rearrangement leads to a more stable tertiary carbocation. msu.edu
The general mechanism involves the protonation of the alcohol, followed by the loss of water to form a carbocation. A subsequent osti.govannualreviews.org-shift of an adjacent group generates a more stable carbocation, which can then be trapped by a nucleophile or lose a proton to form an alkene. jk-sci.comslideshare.net The stereochemistry of the migrating group is retained during this process. jk-sci.comspcmc.ac.in These rearrangements are common in bicyclic systems like terpenes but are also well-documented in acyclic systems such as the 1,2,2-triphenylethyl framework. wikipedia.orglscollege.ac.in
Isotopic labeling studies have been crucial in unraveling the intricacies of phenyl migration in the 1,2,2-triphenylethyl system. By labeling specific carbon atoms with isotopes like ¹⁴C, researchers can trace the movement of atoms during the reaction. osti.govresearchgate.net
In studies involving this compound labeled with ¹⁴C at the C-1 position (chain-labeled) or within one of the C-2 phenyl groups (ring-labeled), treatment with formic acid and a catalytic amount of p-toluenesulfonic acid resulted in a statistical distribution of the label. osti.gov This scrambling of the isotopic label provides strong evidence for the occurrence of phenyl migration. The initially formed carbocation can undergo a series of phenyl shifts, leading to the equilibration of the label among the phenyl groups and the ethyl backbone.
For instance, the deamination of 1,2,2-triphenylethylamine-1-¹⁴C leads to this compound with the ¹⁴C label scrambled, indicating phenyl migration. cdnsciencepub.com The extent of this scrambling can provide insights into the relative rates of phenyl migration and other competing reactions.
A central debate in the study of these rearrangements has been the nature of the cationic intermediate. Two main hypotheses have been proposed: the existence of open, classical carbocations (carbonium ions) that are in equilibrium, or the formation of a bridged, non-classical phenonium ion. osti.govslideshare.net
A phenonium ion is a bridged intermediate where a phenyl group simultaneously bonds to both C-1 and C-2, delocalizing the positive charge. If a symmetrical phenonium ion were the sole intermediate, specific and predictable isotopic distributions would be expected. For example, in ring-labeled compounds, a 50:50 distribution of the label between two phenyl groups would be anticipated. osti.gov
However, experimental evidence from studies on the 1,2,2-triphenylethyl system largely supports the open-equilibrating carbonium ion model. osti.govresearchgate.net The observation of a statistical (2/3 to 1/3) distribution of the ¹⁴C label in ring-labeled this compound and its acetate (B1210297) under certain conditions contradicts the predictions for a bridged phenonium ion intermediate. osti.gov Furthermore, kinetic studies comparing the rates of label equilibration and the loss of a leaving group (like acetate) have shown that these processes occur concurrently, which is consistent with the formation of open carbocations that can either revert to starting material (internal return), rearrange, or proceed to product. osti.gov These findings suggest that while bridged ions might be transition states, they are not the stable intermediates in the Wagner-Meerwein rearrangements of the 1,2,2-triphenylethyl system. osti.gov
Deamination Reactions Leading to this compound
Deamination, the removal of an amino group, is another reaction that generates carbocations and can lead to the formation of this compound. wikipedia.orgprinceton.edu The deamination of 1,2,2-triphenylethylamine with nitrous acid has been a valuable tool for studying the behavior of the corresponding carbocation. annualreviews.orgresearchgate.netscribd.com
When 1,2,2-triphenylethylamine, labeled with ¹⁴C at either the C-1 position or in the 1-phenyl nucleus, is treated with nitrous acid, the primary product (over 95%) is this compound. researchgate.netscribd.com Analysis of the product reveals significant isotopic scrambling, which is a clear indication of rearrangement in the carbocation intermediate. The distribution of the ¹⁴C label in the resulting this compound can be explained by the equilibration of planar, classical benzyl (B1604629) cations as intermediates. annualreviews.orgresearchgate.net The extent of phenyl migration observed in these deamination reactions can be correlated with data from solvolysis reactions of corresponding tosylates, further supporting the intermediacy of equilibrating classical carbocations. researchgate.net
The deamination of other amino alcohols can also be a complex process. For example, the deamination of isobutylamine (B53898) with nitrous acid yields products of both methyl and hydrogen rearrangement. annualreviews.org In the case of aromatic amino acids like phenylalanine, deamination can be followed by other reactions. nih.gov
Kinetic and Stereochemical Aspects of Mechanistic Pathways
The kinetics and stereochemistry of reactions involving the 1,2,2-triphenylethyl system provide further mechanistic insights. The rates of rearrangement and product formation are influenced by the stability of the carbocation intermediates and the nature of the solvent and leaving group.
Studies on the solvolysis of 1,2,2-triphenylethyl acetate have shown that the rates of chain- and ring-label equilibration are directly proportional to the rate of acetoxyl loss. This indicates that there is no internal return, a process where the leaving group would recombine with the carbocation without net reaction, which would lead to a faster rate of label equilibration than acetoxyl loss. osti.gov
The stereochemistry of the starting material and the products can also be revealing. For example, the synthesis of enantiomerically pure (S)-2-amino-1,2,2-triphenylethanol has been achieved, providing a chiral ligand for asymmetric synthesis. acs.org The stereochemical outcome of reactions involving such chiral molecules can help to elucidate the geometry of the transition states and intermediates. For instance, the preferential front-side attack by an incoming nucleophile can be attributed to steric hindrance from the bulky phenyl groups on the back-side. researchgate.net
Computational studies, such as those using density functional theory (DFT), have been employed to model the transition states and predict the stereochemical outcomes of reactions involving derivatives of this compound, often with good agreement with experimental results. acs.org
Stereochemical Studies and Enantioselective Transformations
Chirality of 1,2,2-Triphenylethanol and its Stereoisomers
This compound, with the chemical structure (C₆H₅)₂CH-CH(OH)(C₆H₅), is a chiral molecule. The source of its chirality is the carbon atom bonded to the hydroxyl group (C1). This carbon atom is a stereocenter because it is attached to four distinct substituents:
A hydroxyl group (-OH)
A hydrogen atom (-H)
A phenyl group (-C₆H₅)
A diphenylmethyl group (-CH(C₆H₅)₂)
Due to this single stereocenter, this compound exists as a pair of non-superimposable mirror images known as enantiomers. uou.ac.in These stereoisomers are designated as (R)-1,2,2-Triphenylethanol and (S)-1,2,2-Triphenylethanol according to the Cahn-Ingold-Prelog priority rules. ocr.org.uk The presence of three bulky phenyl groups creates a well-defined and sterically hindered chiral environment, which is crucial for its role in asymmetric induction.
| Property | (R)-1,2,2-Triphenylethanol | (S)-1,2,2-Triphenylethanol |
| IUPAC Name | (1R)-1,2,2-Triphenylethanol | (1S)-1,2,2-Triphenylethanol |
| Stereochemical Relationship | Enantiomers | Enantiomers |
| Physical Properties | Identical melting point, boiling point, and solubility as the (S)-enantiomer | Identical melting point, boiling point, and solubility as the (R)-enantiomer |
| Optical Activity | Rotates plane-polarized light in one direction (e.g., dextrorotatory, (+)) | Rotates plane-polarized light by an equal magnitude but in the opposite direction (e.g., levorotatory, (-)) |
Enantiopure Synthesis and Separation Techniques
The preparation of enantiomerically pure forms of this compound is essential for its application in stereoselective synthesis. While classical resolution of a racemic mixture is possible, more efficient methods involve asymmetric synthesis or the use of chiral starting materials.
A well-documented and highly effective approach involves the synthesis of an acetylated derivative, (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate (B1210297), often referred to by the acronym HYTRA. hhu.de This stable, crystalline compound serves as a direct precursor to the chiral alcohol and is itself a powerful chiral auxiliary. The synthesis of (R)-HYTRA starts from (R)-mandelic acid, establishing the desired stereochemistry early in the sequence.
A key synthetic route is summarized below:
| Step | Starting Material | Reagents | Product | Yield | Notes |
| 1 | (R)-Mandelic acid | 1. SOCl₂ 2. Benzene, AlCl₃ | (R)-2-Hydroxy-2,2-diphenylethanoic acid | 70% | Friedel-Crafts acylation. |
| 2 | (R)-2-Hydroxy-2,2-diphenylethanoic acid | LiAlH₄, THF | (R)-1,1,2-Triphenyl-1,2-ethanediol | 95% | Reduction of the carboxylic acid. |
| 3 | (R)-1,1,2-Triphenyl-1,2-ethanediol | 1. Acetic anhydride (B1165640) 2. H₂/Pd-C | (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (HYTRA) | 70% | Selective acetylation followed by hydrogenolysis. hhu.de |
Another method for obtaining enantiopure derivatives involves the regioselective and stereospecific ring-opening of a chiral epoxide. For instance, (S)-triphenylethylene oxide can be opened to produce (S)-2-azido-1,2,2-triphenylethanol, which can then be reduced to the corresponding amino alcohol. acs.orgacs.orgacs.org This highlights the utility of chiral epoxides in accessing enantiopure this compound derivatives.
Separation of enantiomers can be achieved using techniques like chiral high-performance liquid chromatography (HPLC), which utilizes a chiral stationary phase to differentiate between the (R) and (S) forms. acs.org
Applications in Stereoselective Organic Reactions (e.g., Aldol (B89426) Reactions, Transesterification)
The primary application of enantiopure this compound, particularly its acetate derivative (HYTRA), is as a chiral auxiliary in stereoselective carbon-carbon bond-forming reactions.
Aldol Reactions: The acetate derivative, (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate (HYTRA), serves as an effective synthetic equivalent of a chiral acetate enolate. hhu.de Upon double deprotonation with a strong base like lithium diisopropylamide (LDA), it forms a chiral lithium enolate. This enolate adds to various aldehydes in a highly stereoselective manner to produce β-hydroxy esters. hhu.deunit.no The bulky triphenylmethyl group on the auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to the opposite face and thereby controlling the stereochemical outcome of the reaction.
The general process is as follows:
Deprotonation of (R)-HYTRA to form the chiral enolate.
Stereoselective addition of the enolate to an aldehyde.
Hydrolysis of the resulting adduct to yield a β-hydroxy acid.
This method has been successfully used to synthesize valuable chiral building blocks like (R)-3-Hydroxy-4-methylpentanoic Acid with high diastereoselectivity. hhu.de
| Aldehyde Substrate | Product of Aldol Addition | Diastereomeric Ratio (d.r.) | Reference |
| Isobutyraldehyde | (R)-3-Hydroxy-4-methylpentanoic Acid | >98:2 | hhu.de |
| Benzaldehyde (B42025) | (2R,3R)-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | High | unit.nounit.no |
Transesterification: Transesterification is a crucial step in the use of HYTRA as a chiral auxiliary. After the aldol reaction, the newly formed chiral product is covalently bonded to the auxiliary. To release the desired product and recover the valuable auxiliary for reuse, the ester linkage is cleaved. This is often accomplished via transesterification. researchgate.net For example, reacting the aldol adduct with sodium methoxide (B1231860) in methanol (B129727) cleaves the ester, releasing the methyl ester of the β-hydroxy acid product and regenerating the chiral alcohol from the auxiliary. unit.no The ability to easily recover the auxiliary by crystallization makes this a practical and efficient process for asymmetric synthesis.
Advanced Spectroscopic and Crystallographic Characterization of 1,2,2 Triphenylethanol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
The ¹H NMR spectrum is expected to show distinct signals for the different types of protons. The hydroxyl (-OH) proton typically appears as a broad singlet, the position of which can vary depending on concentration and solvent. The proton on the carbon bearing the hydroxyl group (C1) and the proton on the carbon bearing the two phenyl groups (C2) would likely appear as doublets due to coupling with each other. The fifteen aromatic protons would resonate in the downfield region, typically between 7.0 and 8.0 ppm, likely as a complex multiplet.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. bhu.ac.in In a proton-decoupled spectrum, each non-equivalent carbon atom produces a single peak. The spectrum would show signals for the two aliphatic carbons (C1 and C2) and multiple signals for the aromatic carbons, with the carbon attached to the hydroxyl group (C1) being significantly deshielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2,2-Triphenylethanol This table is based on general principles of NMR spectroscopy, as specific experimental data is not available in the provided search results.
| Atom Type | Technique | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| Phenyl Protons | ¹H NMR | ~ 7.0 - 7.5 | Multiplet | 15 protons in the aromatic region. |
| Methine Proton (CH-OH) | ¹H NMR | ~ 4.5 - 5.0 | Doublet | Deshielded by the adjacent oxygen atom. |
| Methine Proton (CHPh₂) | ¹H NMR | ~ 4.0 - 4.5 | Doublet | Coupled to the C1-H proton. |
| Hydroxyl Proton (OH) | ¹H NMR | Variable (e.g., 1.5 - 4.0) | Singlet (broad) | Position is solvent and concentration dependent; can be exchanged with D₂O. pressbooks.pub |
| Phenyl Carbons | ¹³C NMR | ~ 125 - 145 | Singlet | Multiple signals for non-equivalent aromatic carbons. |
| Methine Carbon (C-OH) | ¹³C NMR | ~ 75 - 85 | Singlet | C1, significantly deshielded by the hydroxyl group. |
Quantitative ¹³C NMR (qNMR) is a powerful method for determining the concentration of substances and for tracking the position of isotopes within a molecule. scispace.comrsc.org Isotopic labeling, where an atom is replaced by its heavier, stable isotope (e.g., ¹²C with ¹³C), is used to follow the fate of atoms through chemical reactions. symeres.com
In the context of this compound, one could synthesize the molecule with a ¹³C label at a specific position, for example, at C1 (the carbon bearing the hydroxyl group). If this labeled compound is subjected to conditions that could induce molecular rearrangement, such as treatment with a strong acid, carbocation intermediates may form. These intermediates could potentially lead to the migration of a phenyl group, resulting in "scrambling" of the isotopic label to other positions in the carbon skeleton.
By taking qNMR spectra over time, researchers can precisely measure the signal intensity corresponding to the ¹³C nucleus at each specific carbon position. rsc.org This allows for the quantification of the isotopic distribution, revealing the extent and pathways of the scrambling. acs.org Such an experiment would provide profound insights into the reaction mechanism, confirming or refuting the existence of specific intermediates and transition states.
For complex molecules like this compound, where 1D spectra can have overlapping signals, two-dimensional (2D) NMR experiments are invaluable for unambiguous structural assignment. iranchembook.irlibretexts.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other. For this compound, a key cross-peak in the COSY spectrum would appear between the signal for the proton on C1 and the proton on C2, confirming their connectivity through a three-bond coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals (e.g., C1-H, C2-H, and each aromatic C-H pair), aiding in the assignment of the ¹³C spectrum. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, the proton on C1 would show correlations to the quaternary carbon of its attached phenyl group and to C2. The proton on C2 would show correlations to the quaternary carbons of its two attached phenyl groups and to C1. These correlations provide a complete and unambiguous map of the molecular framework.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is often used, which fragments the molecule in a reproducible way, providing a "fingerprint" of its structure. libretexts.orgmsu.edu
The mass spectrum of this compound (molar mass: 274.36 g/mol ) would show a molecular ion peak (M⁺) at m/z = 274. The fragmentation pattern is dictated by the stability of the resulting ions. nih.gov Key fragmentations for alcohols include the loss of water (M-18) and cleavage of C-C bonds adjacent to the oxygen atom. libretexts.org For this compound, cleavage of the C1-C2 bond is a likely pathway. The most prominent peaks observed in the GC-MS data for this compound are listed in the table below. nih.gov
Table 2: Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Formula of Lost Neutral | Notes |
|---|---|---|---|
| 274 | [C₂₀H₁₈O]⁺ | - | Molecular Ion (M⁺) |
| 197 | [C₁₄H₁₃]⁺ | C₆H₅O | Loss of a phenoxy radical. |
| 167 | [C₁₃H₁₁]⁺ | C₇H₇O | Loss of a benzyl (B1604629) alcohol radical via rearrangement. A very stable diphenylmethyl cation. |
| 105 | [C₇H₅O]⁺ | C₁₃H₁₃ | Benzoyl cation, formed via rearrangement. A common fragment in molecules with benzoyl moieties. nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibration of atoms in a molecule and is used to determine the functional groups present. quora.com The IR spectrum of an alcohol is characterized by several key absorption bands. brainly.com For this compound, the presence of the hydroxyl group and the aromatic rings would give rise to distinct peaks. nih.gov
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
|---|---|---|---|
| ~ 3600 - 3200 | O-H Stretch | Alcohol (-OH) | Typically a strong and broad peak due to intermolecular hydrogen bonding. brainly.com |
| ~ 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) | Peaks characteristic of C-H bonds on the phenyl rings. brainly.com |
| ~ 3000 - 2850 | C-H Stretch | Aliphatic (sp³ C-H) | Stretching of the two methine C-H bonds. |
| ~ 1600, 1580, 1500, 1450 | C=C Stretch | Aromatic Ring | A series of sharp peaks indicating the presence of the phenyl rings. |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. wikipedia.org From this pattern, a detailed map of electron density can be constructed, revealing the exact positions of atoms in the crystal lattice.
As of now, a published crystal structure for this compound (CAS 2294-93-1) is not available in major crystallographic databases. However, the crystal structure of its isomer, 1,1,2-Triphenylethanol (B7769887), has been determined and reveals interesting intermolecular O-H···π(arene) hydrogen bonding instead of the more common O-H···O interactions. researchgate.netdcu.ie
If a suitable single crystal of this compound were to be analyzed, X-ray crystallography would provide a wealth of information, including:
Precise Bond Lengths and Angles: Confirming the covalent structure with high precision.
Molecular Conformation: Determining the exact spatial arrangement of the three phenyl groups and the hydroxyl group, including all torsion angles.
Stereochemistry: Unambiguously confirming the relative stereochemistry in the crystal.
Intermolecular Interactions: Revealing how the molecules pack in the solid state, including any hydrogen bonds (e.g., O-H···O or O-H···π) or π-π stacking interactions between the phenyl rings. This information is crucial for understanding the physical properties of the solid material.
Table 4: List of Chemical Compounds
| Compound Name |
|---|
| 1,1,2-Triphenylethanol |
| This compound |
| Deuterium |
Elucidation of Molecular Conformation
The three-dimensional arrangement of atoms, or molecular conformation, is definitively determined using techniques like X-ray crystallography. For This compound (also known as Benzyldiphenylmethanol), there is a lack of published crystal structure data, meaning a detailed analysis of its solid-state conformation, including precise bond lengths and angles, is not possible at this time. nih.gov Spectroscopic data, such as NMR, can provide insights into the molecular structure in solution, but does not offer the same precise conformational details as a single-crystal X-ray diffraction study. nih.gov
In contrast, the isomer 1,1,2-triphenylethanol has been extensively studied. researchgate.netnih.gov Its crystal structure reveals specific conformational details dictated by the arrangement of its three phenyl rings and the hydroxyl group. researchgate.netnih.gov
Table 1: Crystallographic Data for 1,1,2-Triphenylethanol researchgate.netnih.gov
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.2124 |
| b (Å) | 5.9458 |
| c (Å) | 17.2602 |
| β (°) | 115.965 |
| Volume (ų) | 1495.9 |
This interactive data table provides the unit cell parameters for the crystal structure of 1,1,2-triphenylethanol.
Intermolecular Interactions
The manner in which molecules interact with each other in the solid state, particularly through hydrogen bonding, is a key aspect of their crystallographic characterization.
For This compound , the absence of a crystal structure in the literature means its specific intermolecular interactions in the solid state have not been experimentally determined.
Conversely, the intermolecular interactions of its isomers are well-documented. Research on 1,1,2-triphenylethanol shows that it does not form conventional hydrogen bonds between hydroxyl groups. researchgate.netdcu.ie Instead, the steric hindrance caused by the bulky phenyl groups prevents the close approach required for O-H···O bonding. The shortest distance between oxygen atoms in neighboring molecules is 5.837 Å, which is too long for a hydrogen bond. researchgate.netdcu.ie The crystal packing is instead governed by weaker O-H···π(arene) interactions, where the hydroxyl group's hydrogen atom interacts with the electron cloud of a phenyl ring on an adjacent molecule, forming a centrosymmetric dimer. researchgate.netdcu.iedcu.ie These interactions are the primary force driving the dimer formation in the solid state. researchgate.netdcu.ie
The isomeric compound 2,2,2-triphenylethanol (B1295548) displays a different and more conventional hydrogen-bonding pattern. It crystallizes to form hydrogen-bonded tetrameric structures. These aggregates are centrosymmetric, with the four oxygen atoms creating a planar, nearly square ring held together by O-H···O hydrogen bonds. This arrangement is described as a centrosymmetric R₄⁴(8) motif.
Table 2: Comparison of Intermolecular Interactions in Triphenylethanol Isomers
| Compound | Dominant Intermolecular Interaction | Supramolecular Motif | O···O Distance (Å) |
|---|---|---|---|
| 1,1,2-Triphenylethanol | O-H···π(arene) | Centrosymmetric Dimer | 5.837 researchgate.net |
| 2,2,2-Triphenylethanol | O-H···O Hydrogen Bond | Hydrogen-Bonded Tetramer | 2.786 and 2.822 |
| This compound | Not Experimentally Determined | Not Experimentally Determined | Not Available |
This interactive table compares the distinct intermolecular packing strategies of two triphenylethanol isomers.
This stark difference between the dimeric O-H···π bonded structure of 1,1,2-triphenylethanol and the tetrameric O-H···O bonded structure of 2,2,2-triphenylethanol highlights how subtle changes in substituent placement can drastically alter the supramolecular chemistry of these compounds. Without experimental data, the specific intermolecular behavior of this compound remains an open question for future research.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Structural Optimization
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. aps.org It is widely employed for the structural optimization of molecules, a process that involves finding the minimum energy conformation of a molecule. siesta-project.org
In the context of 1,2,2-triphenylethanol and its derivatives, DFT calculations have been instrumental in modeling the formation of related species. For instance, the formation of ethylphenylzinc (EtPhZn) has been modeled at the DFT calculation level. acs.org This modeling helped to understand the scrambling of ethyl and phenyl groups, identifying a four-center transition state and associated dimers. acs.org Such calculations provide a foundational understanding of the catalyst's active form in solution. acs.org
Theoretical studies on related amino alcohol catalysts have also utilized DFT to explore their conformational preferences, which is crucial for understanding their catalytic activity. acs.org While high-level calculations like DFT can be time-consuming, they provide accurate geometries that are comparable to experimental results. acs.org
Modeling of Reaction Mechanisms and Transition States
Computational modeling is a critical tool for elucidating the intricate details of reaction mechanisms and identifying the high-energy transition states that govern reaction rates and selectivity. wikipedia.org For reactions involving derivatives of this compound, such as the enantioselective arylation of aldehydes, computational models have been developed to understand the catalytic cycle. acs.orgursa.cat
Furthermore, a quantum mechanics/molecular mechanics (QM/MM) study on the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025) mediated by (R)-2-piperidino-1,1,2-triphenylethanol successfully reproduced the observed enantioselectivity by calculating the relative energies of the four possible transition states. acs.org This demonstrates the power of computational methods in rationalizing and predicting the outcomes of stereoselective reactions.
Prediction of Stereoselectivity and Electronic Properties
A key application of computational chemistry in the study of chiral catalysts like derivatives of this compound is the prediction of stereoselectivity. smolecule.com The unique steric and electronic properties arising from the three phenyl groups are crucial in dictating the enantioselectivity of the reactions they catalyze. smolecule.com
Quantitative Structure-Selectivity Relationship (QSSR) models have been developed to correlate the structure of chiral catalysts with their enantioselectivities. acs.org These models, based on probe interaction energies computed using methods like PM3, can successfully predict the selectivity of catalysts. acs.org For a series of β-amino alcohol catalysts, a two-variable linear regression model was able to distinguish between catalysts of low, moderate, and high selectivity. acs.org
The modeling of transition states, as mentioned earlier, is also fundamental to predicting stereoselectivity. The relative energies of the diastereomeric transition states determine the enantiomeric excess of the product. The QM/MM study on the addition of diethylzinc to benzaldehyde found that the anti-Si transition state was the lowest in energy, correctly predicting the major enantiomer formed. acs.org
Correlation with Experimental Data (e.g., Spectroscopic Parameters, X-ray Diffraction)
A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. This correlation enhances the reliability and predictive power of the computational methods.
For 1,1,2-triphenylethanol (B7769887), the solid-state structure has been determined by X-ray diffraction, revealing the formation of centrosymmetric dimers through O-H···π(arene) interactions rather than traditional O-H···O hydrogen bonds. researchgate.net The experimentally determined O···C and H···C distances provide a benchmark for computational models to reproduce. researchgate.net DFT calculations can be used to simulate X-ray diffraction patterns, and a good agreement between the simulated and experimental patterns validates the computed structure. rsc.orgbeilstein-journals.org
Furthermore, computational methods can predict spectroscopic parameters like NMR chemical shifts. nih.gov Although specific DFT calculations of NMR spectra for this compound were not found in the provided search results, this is a common practice to correlate computational structures with experimental spectroscopic data. Discrepancies between calculated and experimental data can point to environmental effects, such as solvent interactions or, in the solid state, crystal packing forces that are not always fully accounted for in the computational model.
Applications and Emerging Roles in Chemical Research
1,2,2-Triphenylethanol as a Key Intermediate in Organic Synthesis
Derivatives of this compound as Chiral Ligands and Catalysts
The transformation of this compound into chiral amino alcohols has unlocked significant potential in the field of asymmetric catalysis. thieme-connect.comwestlake.edu.cn These derivatives are particularly effective as ligands for metal-catalyzed reactions, where their specific three-dimensional structure directs the stereochemical course of a reaction to favor the formation of one enantiomer over the other. nih.gov
Derivatives of this compound have proven to be highly effective in promoting enantioselective reactions. A notable example is the use of (R)- and (S)-2-amino-1,2,2-triphenylethanol. thieme-connect.com Alkoxytitanium complexes derived from imines of this amino alcohol have been shown to catalyze the enantioselective addition of diethylzinc (B1219324) to benzaldehyde (B42025), achieving an enantiomeric excess (e.e.) of up to 92%. thieme-connect.com This high degree of stereocontrol highlights the efficacy of the triphenylethanol backbone in creating a well-defined chiral environment around the catalytic center. thieme-connect.com The performance of these catalysts has been evaluated with a range of aldehyde substrates, demonstrating their broad applicability. rsc.org
| Aldehyde Substrate | Catalyst | Yield (%) | Enantiomeric Excess (e.e., %) |
| Benzaldehyde | Ti-complex of 1 | N/A | 92 |
| Various Aromatic Aldehydes | 13a | High | up to 95 |
| Aliphatic Aldehyde | 13b | High | up to 95 |
Table 1: Performance of this compound-derived catalysts in the enantioselective addition of organozinc reagents to aldehydes. Data sourced from multiple studies for representative examples. thieme-connect.comrsc.org
The structural features of this compound make it an excellent platform for the design and optimization of chiral ligands. nih.govresearchgate.net The novel chiral amino alcohol, 2-amino-1,2,2-triphenylethanol, was specifically designed containing a diphenylaminomethyl moiety, a structural motif that had been previously unexplored for this purpose. thieme-connect.com The effectiveness of a chiral ligand is highly dependent on its structure, and the modular nature of these compounds allows for systematic tuning of their steric and electronic properties to improve catalytic activity and enantioselectivity. core.ac.ukchimia.ch Research has shown that the stereogenic center bearing the hydroxy group is crucial for inducing enantioselectivity, making 2-amino-1,2,2-triphenylethanol superior to its regioisomers in certain applications. thieme-connect.com This underscores the importance of rational design in developing new and more efficient catalysts. thieme-connect.comrsc.org
To improve the recyclability and practicality of catalysts, ligands derived from this compound have been anchored to solid supports. This approach converts a homogeneous catalyst into a heterogeneous one, simplifying the separation of the catalyst from the reaction products. scispace.com A notable example is polystyrene-supported (R)-2-piperazino-1,1,2-triphenylethanol, which was synthesized in two steps from (S)-triphenylethylene oxide and Merrifield resin. nih.gov This polymer-supported ligand demonstrated high activity and enantioselectivity in the ethylation of aldehydes. nih.gov The use of a solid-phase approach offers several advantages, including the potential for use in continuous flow reactors and the ease of catalyst recovery and reuse, which is crucial for expensive metal catalysts. scispace.commdpi.com
Contribution to Materials Science Research (e.g., Modification of Materials)
The structural backbone of this compound is related to that of tetraphenylethylene (B103901) (TPE), a well-known molecular rotor that is a cornerstone of aggregation-induced emission (AIE) materials. A derivative, (4-(1,2,2-triphenylvinyl)phenyl)methanol, incorporates this TPE-like structure. ossila.com This compound is used as a building block for creating AIE macromolecules and as a ligand for covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). ossila.com Furthermore, this derivative has been employed as a pendant group in liquid crystals, inducing polarized fluorescent emission. ossila.com Its fully conjugated core also makes it suitable for use in dye-sensitized solar cells, where it has been used to end-cap macromolecules, resulting in devices with notable power conversion efficiency. ossila.com
Role as a Precursor in the Synthesis of Complex Organic Molecules
As a versatile intermediate, this compound is a valuable precursor for the synthesis of a wide array of complex organic molecules. Its derivatives are not limited to catalytic ligands but are also building blocks for larger, biologically active compounds and other functional materials. researchgate.netnih.gov The ability to generate intricate molecular architectures from relatively simple and accessible starting materials is a central goal of organic synthesis. nih.govlkouniv.ac.in The triphenylethanol scaffold provides a robust and sterically defined starting point for multi-step syntheses, enabling the construction of target molecules with high degrees of complexity and specific stereochemistry. youtube.comnorthwestern.edu An isomer, 1,1,2-triphenylethanol (B7769887), serves as the structural foundation for drugs such as the antiestrogen (B12405530) ethamoxytriphetol (B1671385) and the lipid-lowering agent triparanol, illustrating the pharmaceutical relevance of the triphenylethanol framework. wikipedia.org
Future Directions and Perspectives in 1,2,2 Triphenylethanol Research
Development of Novel Synthetic Routes with Enhanced Sustainability
The principles of green chemistry are increasingly influencing the design of synthetic pathways for complex molecules like 1,2,2-Triphenylethanol. semanticscholar.orgdlut.edu.cn Future research will prioritize the development of novel synthetic routes that are not only efficient but also environmentally benign. Key areas of focus include photocatalysis, biocatalysis, and the use of sustainable solvents.
Photocatalysis: Visible-light photocatalysis offers a green alternative to traditional synthetic methods that often require harsh reaction conditions. semanticscholar.org This approach can facilitate carbon-carbon bond formation under mild conditions, potentially enabling new routes to this compound and its derivatives. Future work will likely explore the use of novel photosensitizers to drive the key bond-forming reactions with high selectivity and yield.
Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. researchgate.netnih.govnih.gov While the direct enzymatic synthesis of a sterically hindered molecule like this compound presents challenges, future research may focus on developing engineered enzymes or multi-enzyme cascade reactions to achieve this transformation. researchgate.netmdpi.com Biocatalytic methods could provide access to chiral derivatives of this compound with high enantiomeric purity. mdpi.com
Sustainable Solvents: The replacement of volatile and toxic organic solvents with greener alternatives is a critical aspect of sustainable chemistry. Ionic liquids, with their low vapor pressure and high thermal stability, are promising media for the synthesis of this compound. nih.govmdpi.comrsc.org Research in this area will likely focus on designing ionic liquids that not only act as solvents but also catalyze the desired reactions, leading to more efficient and sustainable processes.
| Synthetic Method | Typical Conditions | Advantages | Challenges |
|---|---|---|---|
| Traditional Grignard Reaction | Anhydrous ether or THF, stoichiometric Grignard reagent | High yield for many substrates | Moisture sensitive, use of volatile organic solvents, large amounts of magnesium salts as byproducts |
| Photocatalytic Synthesis | Visible light, photosensitizer, mild temperatures | Environmentally friendly energy source, mild reaction conditions | Requires development of specific photocatalytic systems for this transformation |
| Biocatalytic Synthesis | Aqueous media, ambient temperature and pressure, enzyme catalyst | High selectivity, environmentally benign | Enzyme stability and substrate scope for sterically hindered molecules |
| Synthesis in Ionic Liquids | Ionic liquid as solvent, potentially catalytic | Low volatility, recyclable solvent, potential for enhanced reactivity | Cost and viscosity of ionic liquids, product separation |
Exploration of Undiscovered Mechanistic Pathways
While the Grignard reaction is a well-established method for synthesizing tertiary alcohols, the precise mechanistic details, especially for sterically hindered systems, are still a subject of investigation. researchgate.netresearchgate.net Future research is poised to uncover novel mechanistic pathways and intermediates in the synthesis of this compound.
Computational Elucidation of Reaction Mechanisms: Density Functional Theory (DFT) calculations are becoming increasingly powerful in elucidating complex reaction mechanisms. researchgate.netnih.govresearchgate.netchemrxiv.org Future computational studies will likely focus on mapping the complete potential energy surface of the reactions leading to this compound. This could reveal the existence of previously undiscovered transition states and intermediates, providing a deeper understanding of the factors that control reactivity and selectivity. Such studies may also shed light on the role of solvent molecules and aggregates of the Grignard reagent in the reaction mechanism. researchgate.net
Search for Radical Pathways: While often depicted as a polar, nucleophilic addition, there is evidence that Grignard reactions can proceed through single-electron transfer (SET) mechanisms, leading to radical intermediates. researchgate.net The formation of sterically congested C-C bonds, as in the synthesis of this compound, may favor such radical pathways. Future research could employ advanced spectroscopic techniques and computational modeling to probe for the existence of radical intermediates in these reactions. The deliberate exploration of radical-based synthetic strategies could also open up new avenues for the synthesis of highly substituted alcohols. researchgate.netnsf.gov
Advanced Ligand Design for Broader Catalytic Applications
The development of novel ligands is crucial for expanding the scope and efficiency of metal-catalyzed reactions. In the context of this compound, advanced ligand design can lead to catalysts with enhanced activity, selectivity, and substrate scope, as well as enabling new catalytic applications for its derivatives.
Chiral Phosphine (B1218219) and N-Heterocyclic Carbene (NHC) Ligands: The synthesis of enantiomerically pure derivatives of this compound is a significant goal, and the use of chiral ligands is key to achieving this. nih.govresearchgate.netnih.govrsc.orgrsc.org Future research will focus on the design of novel chiral phosphine and N-heterocyclic carbene (NHC) ligands that can effectively control the stereochemistry of reactions involving this compound and its precursors. These ligands can be tailored to create a specific chiral environment around the metal center, directing the reaction to produce a single enantiomer of the desired product.
Ligands for Novel Catalytic Activities: Derivatives of this compound can themselves act as ligands for transition metal catalysts. ursa.cat For example, 2-piperidino-1,1,2-triphenylethanol has been shown to be a highly effective catalyst for the enantioselective arylation of aldehydes. ursa.cat Future research will likely explore the synthesis of a wider range of this compound-based ligands with diverse electronic and steric properties. These new ligands could lead to the development of catalysts for a variety of organic transformations, including asymmetric hydrogenations, cross-coupling reactions, and C-H functionalizations. nih.gov
| Ligand Type | Key Features | Application in this compound Research |
|---|---|---|
| Chiral Phosphine Ligands | Tunable steric and electronic properties, well-established in asymmetric catalysis | Asymmetric synthesis of chiral derivatives of this compound |
| Chiral N-Heterocyclic Carbene (NHC) Ligands | Strong σ-donors, form robust metal complexes | Enantioselective C-H functionalization and other asymmetric transformations nih.govnih.govrsc.org |
| This compound-Based Ligands | Sterically demanding, chiral backbone | Asymmetric catalysis, such as the enantioselective addition of organozinc reagents to aldehydes ursa.cat |
Integration with Modern Analytical and Computational Techniques
The synergy between modern analytical methods, computational chemistry, and automated synthesis is set to revolutionize the way chemical research is conducted. For this compound, these tools will enable a more rapid and detailed understanding of its synthesis and reactivity.
In-Situ Reaction Monitoring: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy allow for the real-time monitoring of chemical reactions. nih.govnih.govresearchgate.netmagritek.com Future studies on the synthesis of this compound will likely employ in-situ NMR to gain detailed kinetic data. This information is crucial for optimizing reaction conditions and for validating mechanistic hypotheses derived from computational studies.
Predictive Modeling with Machine Learning: Machine learning algorithms are increasingly being used to predict the outcomes of chemical reactions and to optimize reaction conditions. beilstein-journals.orgresearchgate.netnih.govarxiv.orgnih.gov By training models on large datasets of reaction information, it is possible to predict the optimal catalyst, solvent, temperature, and other parameters for the synthesis of this compound with high yield and selectivity. This data-driven approach can significantly accelerate the discovery of new and improved synthetic methods.
Advanced Computational Modeling: Beyond mechanistic studies, computational tools like DFT can be used to predict the spectroscopic properties and reactivity of this compound and its derivatives. researchgate.netchemrxiv.orgrsc.org This can aid in the design of new catalysts and materials with desired properties. The combination of computational screening with experimental validation will be a powerful strategy for future research in this area.
Q & A
Q. What are the standard synthetic routes for preparing 1,2,2-triphenylethanol, and how are intermediates characterized?
The primary method involves reducing 1,1,2-triphenylethylene oxide using reagents like diisopropoxytitanium(IV) diazide, followed by catalytic hydrogenation of the azide intermediate. Product identification relies on NMR analysis of crude mixtures and comparison with authentic samples via IR and retention times in column chromatography (eluent: hexane) . Recrystallization from hexane is critical for purity .
Q. How can researchers resolve discrepancies in product yields during solvolysis of 2,2,2-triphenylethyl derivatives?
Base concentration and solvent polarity significantly influence product distribution. For example, solvolysis of 2,2,2-triphenylethyl p-toluenesulfonate in alcohol solutions with low base yields phenyl-migrated ethers (e.g., 1,2,2-triphenylethyl alkyl ether), while higher base concentrations favor unrearranged products. Contradictions arise when pressure is applied, as it selectively accelerates solvolysis over SN2 reactions due to differences in activation volumes (∆V‡). Methodologically, kinetic studies under varied pressures (1 atm vs. 5000 atm) and base concentrations are recommended to isolate competing pathways .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
NMR (¹H/¹³C) and IR spectroscopy are standard for structural confirmation, particularly to distinguish between regioisomers (e.g., 1,1,2- vs. This compound). Column chromatography on silica gel with hexane or hexane/ether gradients is used for purification. Melting point analysis (e.g., 88–89°C for 1,1,2-triphenylethanol) and comparison with literature data are critical for validation .
Advanced Research Questions
Q. How does high pressure influence the mechanistic pathways of 2,2,2-triphenylethyl derivatives in solvolysis reactions?
Pressure enhances solvolysis (SN1-like mechanisms) over SN2 substitutions due to volume contraction in the transition state. For instance, at 5000 atm, solvolysis of 2,2,2-triphenylethyl p-toluenesulfonate in methanol increases rearranged ether (1,2,2-triphenylethyl methyl ether) formation by ~20% compared to ambient pressure. This is attributed to the negative activation volume (∆V‡ = −15 cm³/mol) favoring ionization .
Q. What strategies enable enantioselective synthesis of this compound derivatives for asymmetric catalysis?
Enantiomerically pure (S)-2-amino-1,2,2-triphenylethanol can be synthesized via stereospecific ring-opening of (S)-triphenylethylene oxide with titanium(IV) diazide. Subsequent N,N-dialkylation (e.g., with 1,4-dibromobutane) produces chiral ligands (e.g., pyrrolidine derivatives) that achieve 94–97% enantioselectivity in diethylzinc additions to aldehydes. Hydrogenation conditions (H₂/Pd) must be carefully controlled to avoid racemization .
Q. Why does this compound undergo carbon-carbon cleavage under basic aqueous conditions?
Treatment with NaOH in water-dioxane induces cleavage via a retro-aldol-like mechanism, yielding triphenylmethane (5% yield) and other fragments. The reaction is sensitive to solvent composition: increasing dioxane ratios stabilize the alcohol, while excess water promotes decomposition. Isotopic labeling (e.g., D₂O) and kinetic isotope effects can elucidate the cleavage pathway .
Q. How do electronic and steric effects of phenyl substituents impact the reactivity of this compound in nucleophilic substitutions?
The bulky triphenylmethyl group hinders SN2 displacements, favoring SN1 or elimination pathways. For example, 2,2,2-triphenylethanol reacts sluggishly with electrophiles unless strained intermediates (e.g., carbocations stabilized by phenyl rings) are formed. Computational studies (DFT) on transition-state geometries and Hammett plots (σ⁺ correlations) are recommended to quantify substituent effects .
Methodological Considerations
- Contradiction Analysis : Conflicting product yields (e.g., ether vs. olefin ratios) require systematic variation of pressure, solvent, and base concentration to map reaction landscapes .
- Stereochemical Control : Chiral HPLC or polarimetry should supplement NMR for confirming enantiopurity in ligand synthesis .
- Safety Protocols : Avoid aqueous basic conditions for prolonged storage of this compound to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
